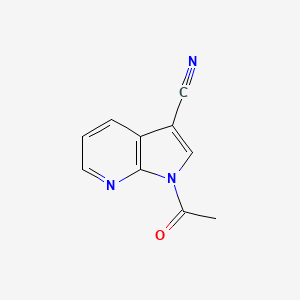

1-Acetyl-7-azaindole-3-carbonitrile

描述

Overview of Azaindole Scaffolds in Modern Chemical Research

Azaindole scaffolds, which are bicyclic heterocycles composed of a fused pyridine (B92270) and pyrrole (B145914) ring, are of significant interest in contemporary chemical research. nih.gov Their unique structural and electronic properties have established them as privileged structures in medicinal chemistry and materials science. nih.govnsf.gov

The 7-Azaindole (B17877) Core as a Preeminent Heterocyclic System

Among the four possible positional isomers (4-, 5-, 6-, and 7-azaindole), the 7-azaindole (or 1H-pyrrolo[2,3-b]pyridine) framework is the most extensively studied and utilized. nih.gov Its structure provides a unique combination of a hydrogen-bond donor (the pyrrole N-H) and a hydrogen-bond acceptor (the pyridine N7 atom) within a rigid system. researchgate.net This arrangement is highly effective for forming specific interactions with biological targets, such as the hinge region of protein kinases. jst.go.jpjst.go.jpnih.gov The commercial availability and continuous development of synthetic methods for 7-azaindoles have further cemented its prominence in research. nih.gov

Bioisosteric Relationships of 7-Azaindoles with Indole (B1671886) and Purine (B94841) Systems

A key reason for the widespread use of the 7-azaindole scaffold is its role as a bioisostere for indole and purine systems. nih.govnih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a chemical compound. The substitution of a carbon atom in the indole ring with a nitrogen atom to form 7-azaindole can lead to significant improvements in a molecule's properties. nih.govnih.gov This modification can enhance aqueous solubility, modulate lipophilicity, and introduce an additional hydrogen bond acceptor site, all of which can improve target binding and pharmacokinetic profiles. nsf.govnih.gov

| Property | 4-Azaindole | 5-Azaindole | 6-Azaindole | 7-Azaindole | Indole |

| LogP | 0.72 | 0.49 | 0.53 | 0.66 | 2.14 |

| tPSA (Ų) | 41.57 | 41.57 | 41.57 | 41.57 | 30.93 |

| LogS | -1.18 | -0.90 | -0.92 | -1.07 | -2.11 |

Table 1. Comparison of physicochemical properties of azaindole isomers and indole. nih.gov LogP represents the octanol-water partition coefficient, tPSA is the total polar surface area, and LogS is the aqueous solubility.

Relevance of Azaindole Derivatives in Drug Discovery and Development

The 7-azaindole scaffold is a cornerstone in modern drug discovery, particularly in the development of protein kinase inhibitors. nih.govjst.go.jpnih.gov Kinases are a major class of drug targets, and their deregulation is linked to numerous diseases, including cancer and inflammatory disorders. jst.go.jp The ability of the 7-azaindole core to act as an effective "hinge-binding" motif has led to the development of numerous potent and selective inhibitors. jst.go.jpnih.gov A prominent example is Vemurafenib, an FDA-approved drug for treating melanoma, which features a 7-azaindole core responsible for its potent inhibition of the B-RAF kinase. jst.go.jpjst.go.jpnih.gov Beyond kinase inhibition, 7-azaindole derivatives have shown promise as anti-inflammatory, anti-HIV, and neuroprotective agents. nih.gov

Strategic Importance of 7-Azaindole-3-carbonitrile Derivatives in Synthetic Chemistry

The introduction of a carbonitrile (cyano) group at the C3-position of the 7-azaindole ring, creating 7-azaindole-3-carbonitrile, provides a synthetically versatile intermediate. The nitrile group is a valuable functional handle that can be converted into various other functionalities, such as amines, carboxylic acids, amides, and tetrazoles. This versatility allows for the diversification of the 7-azaindole scaffold, enabling the synthesis of extensive libraries of compounds for biological screening. acs.org The development of efficient, one-pot, three-component reactions to create substituted 7-azaindole frameworks often utilizes starting materials containing cyanopyrroles, highlighting the strategic role of the nitrile group in constructing this heterocyclic system. acs.org

Rationale for Dedicated Academic Research on 1-Acetyl-7-azaindole-3-carbonitrile

Dedicated research into this compound is justified by its potential as a key building block in multi-step organic synthesis. The acetyl group at the N1 position serves several strategic purposes. Primarily, it can function as a protecting group for the pyrrole nitrogen, preventing unwanted side reactions during subsequent chemical transformations on other parts of the molecule. The acetyl group modifies the electronic properties of the azaindole ring system, which can influence the reactivity and regioselectivity of further functionalization reactions. Investigating the specific reactivity of this acetylated derivative compared to its unprotected counterpart (7-azaindole-3-carbonitrile) provides valuable insights for synthetic chemists. This knowledge is crucial for designing efficient and controlled synthetic routes toward complex target molecules that incorporate the 7-azaindole-3-carbonitrile scaffold.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | 860362-11-4 | C₁₀H₇N₃O | 185.18 | Not specified |

| 7-Azaindole-3-carbonitrile | 4414-89-5 | C₈H₅N₃ | 143.15 | 258-262 |

Table 2. Physical and chemical properties of this compound and its parent compound. researchscientific.co.uksigmaaldrich.com

Delimitation of Current Research Focus and Future Perspectives

Currently, this compound is primarily recognized as a commercially available research chemical and synthetic intermediate. researchscientific.co.uk The body of published academic literature focusing specifically on its synthesis, reactivity, and application is limited.

Future research perspectives should be directed toward a comprehensive characterization of this compound. This includes:

Exploring Synthetic Utility: Systematically investigating its reactivity in various chemical transformations to establish its profile as a synthetic building block. This could involve studying the conditions for deacetylation and the transformation of the nitrile group in the presence of the acetyl protector.

Developing Novel Derivatives: Using this compound as a starting material to synthesize novel, more complex 7-azaindole derivatives.

Biological Screening: Synthesizing a focused library of compounds derived from this intermediate and screening them for biological activity, particularly for kinase inhibition, given the established role of the 7-azaindole scaffold.

Such studies would bridge the gap from its current status as a chemical reagent to a well-characterized and valuable tool for synthetic and medicinal chemistry.

Structure

3D Structure

属性

IUPAC Name |

1-acetylpyrrolo[2,3-b]pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O/c1-7(14)13-6-8(5-11)9-3-2-4-12-10(9)13/h2-4,6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPAWPECQIJLNCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=C(C2=C1N=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20677995 | |

| Record name | 1-Acetyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860362-11-4 | |

| Record name | 1-Acetyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Acetyl-7-azaindole-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Acetyl 7 Azaindole 3 Carbonitrile

General Approaches for the Construction of the 7-Azaindole (B17877) Ring System

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged heterocyclic motif in medicinal chemistry. scispace.comresearchgate.net Its synthesis has been the subject of extensive research, leading to a variety of strategic approaches for its construction. eurekaselect.combenthamdirect.com These methods often involve building the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) core or vice-versa. researchgate.net

One prominent strategy for constructing the 7-azaindole skeleton involves using highly functionalized pyrrole derivatives as the foundational building blocks. uni-rostock.deuni-rostock.de This approach leverages the inherent reactivity of the pyrrole ring to build the fused pyridine portion. A variety of 7-azaindole derivatives can be synthesized through methods such as ring-opening of other heterocyclic systems, condensation reactions, or multicomponent reactions starting from a pyrrole unit. uni-rostock.deuni-rostock.de

A notable example involves the use of 5-amino-1-substituted-1H-pyrrole-3-carbonitriles. These intermediates serve as versatile platforms for the synthesis of diverse and complex 7-azaindole derivatives. uni-rostock.de

Efficiency in organic synthesis is often achieved through one-pot multicomponent reactions, and the synthesis of the 7-azaindole framework is no exception. An effective route has been developed utilizing a one-pot, three-component cyclocondensation. acs.orgnih.gov This method involves the reaction of N-substituted 2-amino-4-cyanopyrroles, various aldehydes, and active methylene (B1212753) compounds. acs.orgnih.gov

The reaction, typically conducted in ethanol or acetic acid at reflux, can yield highly substituted 7-azaindole derivatives. acs.orgnih.gov This strategy is particularly valuable in diversity-oriented synthesis due to the wide range of commercially available starting materials. acs.org

| Component 1 | Component 2 | Component 3 | Product Type | Reference |

| N-substituted 2-amino-4-cyanopyrrole | Aldehyde | Active Methylene Compound (e.g., Meldrum's acid, malononitrile) | Highly substituted 7-azaindole | acs.orgnih.gov |

| N-substituted 2-amino-4-cyanopyrrole | Aldehyde | Cyclic Active Methylene Compound (e.g., dimedone, indane-1,3-dione) | Carbocyclic fused 7-azaindole | acs.orgnih.gov |

The most widely employed and general method for constructing the 7-azaindole ring system is the annellation (fusion) of a pyrrole ring onto a preformed pyridine ring. alkalimetals.comresearchgate.net This strategy often starts with substituted 2-aminopyridines. researchgate.net Recent advancements in this area include the development of new synthetic methods that utilize palladium-catalyzed cross-coupling reactions to facilitate the ring closure. eurekaselect.combenthamdirect.com

For instance, the synthesis can proceed from 2-amino-3-iodopyridine through a two-step procedure involving a Sonogashira coupling followed by a base-mediated indolization, providing a straightforward route to 2-substituted 7-azaindole derivatives. organic-chemistry.org

Classical indole (B1671886) syntheses, such as the Fischer and Madelung reactions, have been adapted for the preparation of 7-azaindoles, although their application can be limited compared to their use in the synthesis of indoles. alkalimetals.comresearchgate.net

The Fischer indole synthesis , which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions, has been successfully applied to the synthesis of 2,3-disubstituted 7-azaindoles. researchgate.netwikipedia.org This is typically achieved by the cyclization of 2-pyridylhydrazones of various ketones, often catalyzed by polyphosphoric acid at high temperatures. researchgate.net The electron-deficient nature of the pyridine ring can make the key researchgate.netresearchgate.net-sigmatropic rearrangement step less favorable than in the standard Fischer synthesis. uni-rostock.de

The Madelung synthesis , involving the intramolecular cyclization of N-acyl-o-toluidines using a strong base at high temperatures, is another method adapted for azaindole synthesis. tugraz.atwikipedia.org This approach can produce both substituted and unsubstituted 7-azaindoles. tugraz.at However, the vigorous reaction conditions required can limit its scope. alkalimetals.comresearchgate.net

| Synthesis Method | Key Reactants | General Conditions | Application to 7-Azaindole | Reference |

| Fischer Synthesis | 2-Pyridylhydrazine, Aldehyde/Ketone | Acid catalyst (e.g., Polyphosphoric acid), Heat | Synthesis of 2,3-disubstituted 7-azaindoles | researchgate.net |

| Madelung Synthesis | N-(2-pyridyl)amides | Strong base (e.g., Sodium ethoxide), High temperature | Preparation of substituted or unsubstituted 7-azaindoles | tugraz.atwikipedia.org |

Regioselective Functionalization of 7-Azaindole Scaffolds

Once the 7-azaindole core is synthesized, the introduction of specific functional groups at desired positions is crucial. The regioselective functionalization of the 7-azaindole ring is a significant area of research, with methods developed for substitution at various positions on both the pyrrole and pyridine rings. nih.govresearchgate.netacs.org Metalation-based methodologies, in particular, have become dominant for achieving high regioselectivity. scispace.com

The introduction of an acetyl group at the N1 position of the 7-azaindole ring is a key step in forming the target compound. N-acylation is a common transformation for heterocyclic compounds.

A one-pot method for the direct N-acylation of 7-azaindoles with carboxylic acids has been developed. researchgate.net This system utilizes 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) and di-tert-butyl dicarbonate (B1257347) (Boc2O) to activate the carboxylic acid, allowing it to acylate the nitrogen of the 7-azaindole. researchgate.net This method avoids the need to pre-form activated acyl derivatives like acyl chlorides. researchgate.net

Additionally, electrochemical methods have been developed for the selective N1-acylation of related N-heterocycles like indazoles. nih.govorganic-chemistry.org In this "anion pool" approach, the heterocycle is electrochemically reduced to generate an anion, which then reacts selectively with an acylating agent such as an acid anhydride. nih.govorganic-chemistry.org Such a strategy could potentially be applied to the N1-acetylation of 7-azaindole-3-carbonitrile using acetic anhydride.

| Reagent/System | Substrate | Product | Key Features | Reference |

| Carboxylic Acid, DMAPO, Boc2O | 7-Azaindole | N1-Acyl-7-azaindole | One-pot, direct acylation, avoids acyl chlorides | researchgate.net |

| Electrochemical Reduction, Acid Anhydride | Indazole (related heterocycle) | N1-Acyl-indazole | Base-free, catalyst-free, high N1 selectivity | nih.govorganic-chemistry.org |

C3-Carbonitrile Group Installation Methodologies

The introduction of a carbonitrile (cyano) group at the C3 position of the 7-azaindole nucleus is a key step in the synthesis of the target compound. The C3 position of the indole and azaindole ring is electron-rich and susceptible to electrophilic substitution. While direct cyanation of the fully formed 1-acetyl-7-azaindole (B1611098) is one possible route, methodologies often involve the functionalization of a pre-existing 7-azaindole core.

One common strategy for C3-cyanation of indole-like systems involves a two-step process via an intermediate C3-halide. For instance, the parent 7-azaindole can be first iodinated at the C3 position using reagents like N-iodosuccinimide (NIS) in the presence of a base. nih.gov The resulting 3-iodo-7-azaindole can then undergo a nucleophilic substitution with a cyanide source, often mediated by a transition metal catalyst such as copper or palladium.

Alternatively, direct C-H cyanation methods are being developed to improve atom economy. These reactions can be promoted by various reagents and catalysts. For indole systems, copper-mediated C3-cyanation has been achieved using a combination of an amine and an ammonium source, with oxygen as a clean oxidant. This approach proceeds through an iminium ion intermediate and represents a facile and safe procedure for installing the 3-cyano group. Such methods are conceptually applicable to the 7-azaindole scaffold.

Orthogonal Functionalization Strategies for Complex Derivatives

The 7-azaindole scaffold possesses two distinct heterocyclic rings: an electron-rich pyrrole ring and an electron-deficient pyridine ring. This inherent difference in reactivity allows for orthogonal functionalization, enabling the selective modification of one ring without affecting the other. rsc.org This is crucial for synthesizing complex derivatives of 1-Acetyl-7-azaindole-3-carbonitrile.

Pyrrole Ring Functionalization (C2, C3): As discussed, the C3 position is readily functionalized via electrophilic substitution. The C2 position can also be targeted, often through lithiation followed by quenching with an electrophile.

Pyridine Ring Functionalization (C4, C5, C6): The pyridine ring is more amenable to nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions. For example, a halo-substituted 7-azaindole (e.g., 4-chloro-7-azaindole or 6-chloro-7-azaindole) can undergo palladium-catalyzed reactions to introduce aryl, alkyl, or amino groups. nih.govbeilstein-journals.orgresearchgate.net

To achieve orthogonality, protecting groups are often employed. The N-H of the pyrrole ring can be protected with groups like Boc (tert-butoxycarbonyl) or a benzyl group, which can direct lithiation or prevent unwanted side reactions during the functionalization of the pyridine ring. beilstein-journals.org The N-acetyl group in the target compound itself acts as a protecting group, influencing the reactivity of the pyrrole ring.

Catalytic Approaches in 7-Azaindole Synthesis

Modern synthetic chemistry heavily relies on catalytic methods to construct and functionalize heterocyclic scaffolds like 7-azaindole efficiently and selectively. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Palladium catalysis is a cornerstone for the functionalization of the 7-azaindole core, particularly on the pyridine ring. acs.org

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds. It typically involves the coupling of a halo-azaindole with a boronic acid or ester. For example, 4-chloro-7-azaindole can be coupled with various arylboronic acids to yield 4-aryl-7-azaindoles. atlanchimpharma.com An efficient, protecting-group-free route to azaindoles has been established involving a Suzuki-Miyaura coupling followed by an acid-catalyzed cyclization. organic-chemistry.org

Buchwald-Hartwig Amination: This powerful method is used to form carbon-nitrogen bonds. It enables the coupling of halo-azaindoles with a wide array of primary and secondary amines, amides, and amino acid esters. beilstein-journals.org Simple and efficient procedures have been developed for the palladium-catalyzed amination of N-substituted 4-bromo-7-azaindoles using ligands like Xantphos. beilstein-journals.org

| Reaction Type | Substrate Example | Coupling Partner | Catalyst/Ligand | Product Type |

| Suzuki Coupling | 4-Chloro-7-azaindole | Arylboronic acid | Pd2(dba)3 / P(tert-Bu)3 | 4-Aryl-7-azaindole |

| Buchwald-Hartwig | N-Benzyl-4-bromo-7-azaindole | Benzamide | Pd(OAc)2 / Xantphos | 4-Amido-7-azaindole |

| C-O Coupling | N-Benzyl-4-bromo-7-azaindole | Phenol | Pd(OAc)2 / Xantphos | 4-Phenoxy-7-azaindole |

Transition Metal-Mediated Transformations

Beyond palladium, other transition metals are employed to catalyze key transformations in the synthesis and functionalization of 7-azaindoles.

Sonogashira Coupling (Palladium/Copper): This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. It is a common method for introducing alkynyl groups onto the azaindole skeleton or as a precursor step for cyclization to form the azaindole ring itself. nih.gov The synthesis of 2-substituted 7-azaindole derivatives can be achieved from 2-amino-3-iodopyridine via a Sonogashira coupling followed by a cyclization step. organic-chemistry.org

Heck Reaction (Palladium): The Heck reaction couples an unsaturated halide with an alkene. This can be used to build the azaindole ring system, for instance, through an intramolecular Heck reaction of an enamine formed from an aminopyridine. nih.govthieme-connect.com

Iron and Rhodium Catalysis: To create more economical and sustainable processes, catalysts based on more abundant metals are being explored. Iron-catalyzed cyclization of an o-haloaromatic amine with a terminal alkyne provides a rapid and economical route to a diverse range of 7-azaindoles. nih.gov Rhodium(III) catalysis has also been used for C-H activation strategies to construct the azaindole ring from aminopyridines and alkynes. nih.gov

Advanced Synthetic Techniques and Green Chemistry Aspects

Microwave-Assisted Organic Synthesis of Azaindoles

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, increasing yields, and improving product purity. nih.gov The synthesis of 7-azaindoles has significantly benefited from this technology.

Microwave heating can dramatically accelerate key steps in azaindole synthesis. For example, a robust and flexible synthesis of 1,3,6-substituted 7-azaindoles was developed where microwave heating drastically reduced the time required for the penultimate epoxide-opening-cyclization-dehydration sequence. nih.govacs.org Similarly, the Hegedus-Mori-Heck reaction, used to form the azaindole core, can be performed efficiently under microwave irradiation, converting imines/enamines to the corresponding azaindoles in moderate to good yields. thieme-connect.com Iron-catalyzed cyclizations to form 7-azaindoles have also been successfully performed under microwave conditions, highlighting the broad applicability of this technique. nih.govresearchgate.net

| Synthetic Method | Conventional Heating | Microwave Irradiation |

| Epoxide-opening-cyclization | Several hours to days | Minutes to a few hours |

| Hegedus-Mori-Heck Reaction | Typically long reaction times | 10-30 minutes |

| Iron-Catalyzed Cyclization | Not reported | 60 minutes |

Ultrasonic Irradiation in Heterocycle Synthesis

The application of ultrasonic irradiation in organic synthesis, a field known as sonochemistry, has emerged as a powerful tool for promoting chemical reactions. This technique utilizes sound waves in the range of 20-100 kHz to induce acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with transient high temperatures and pressures, leading to a significant acceleration of reaction rates.

In the synthesis of heterocyclic compounds, including nitrogen-containing systems like azaindoles, ultrasound offers numerous advantages over conventional heating methods. benthamdirect.comnih.gov These benefits include dramatically reduced reaction times (from hours or days to minutes), increased product yields, enhanced purity, and simpler work-up procedures. nih.gov Consequently, sonochemistry is considered an eco-friendly and efficient alternative, aligning with the principles of green chemistry by reducing energy consumption and the use of hazardous chemicals. benthamdirect.comnih.gov

The use of ultrasound has been successfully applied to a wide array of reactions in heterocyclic chemistry, such as condensation, cycloaddition, and alkylation reactions. For example, the ultrasound-assisted synthesis of bis(indolyl)methanes and various triazole derivatives has been reported to be significantly more efficient than traditional methods. researchgate.netmdpi.com

The following table compares conventional and ultrasound-assisted methods for representative heterocyclic syntheses:

| Reaction | Conventional Method (Time, Yield) | Ultrasound-Assisted Method (Time, Yield) | Reference |

| Synthesis of bis(indolyl)methanes | Several hours, moderate yields | 5-15 minutes, 85-95% yields | researchgate.net |

| Synthesis of N-substituted 1,2,4-triazoles | 10-36 hours, moderate yields | 39-80 minutes, 75-89% yields | mdpi.com |

| One-pot synthesis of pyrano[3,2-b]indoles | Not specified | Shorter time, excellent yields | nih.gov |

Sustainable Synthetic Pathways for Azaindole Derivatives

The development of sustainable, or "green," synthetic methodologies is a major focus in modern organic chemistry, driven by the need to minimize environmental impact. For the synthesis of azaindole derivatives, this involves creating pathways that are safer, more efficient, and produce less waste.

Key strategies in the sustainable synthesis of azaindoles include:

Metal-Free Catalysis : Many traditional cross-coupling and cyclization reactions used to form the azaindole scaffold rely on heavy metal catalysts like palladium. While effective, these metals are often toxic and costly. Recent research has focused on developing metal-free alternatives. For example, a metal-free cycloisomerization has been developed for the synthesis of 5-nitro-7-azaindole, offering a safer and more economical route. acs.org

Use of Greener Solvents : A significant portion of chemical waste is generated from volatile organic solvents. A major goal of green chemistry is to replace these with more environmentally benign alternatives, with water being the ideal choice. A silver-catalyzed intramolecular cyclization of acetylenic free amines to form 7-azaindoles has been successfully performed in water, highlighting a more sustainable approach. organic-chemistry.org

One-Pot and Multi-Component Reactions : Designing synthetic sequences where multiple reaction steps are carried out in a single reaction vessel ("one-pot") without isolating intermediates can significantly reduce solvent use, purification steps, and waste generation. A novel one-pot process involving a copper-free Sonogashira alkynylation followed by a base-mediated indolization has been developed for the synthesis of N-alkylazaindoles. organic-chemistry.org Similarly, multi-component reactions, where three or more reactants combine in a single step to form the product, are highly efficient and atom-economical.

This table summarizes the comparison between traditional and sustainable approaches for azaindole synthesis:

| Feature | Traditional Approach | Sustainable Approach |

| Catalyst | Often relies on heavy metals (e.g., Palladium) | Metal-free catalysts or more benign metals (e.g., Silver, Copper) |

| Solvent | Typically volatile organic solvents (e.g., Toluene, DMF) | Water, or solvent-free conditions |

| Process | Multi-step synthesis with isolation of intermediates | One-pot reactions, multi-component reactions, tandem sequences |

| Energy | Conventional thermal heating (often prolonged) | Microwave irradiation, ultrasonic irradiation (rapid heating) |

The continued development of these sustainable methodologies is crucial for the future of pharmaceutical manufacturing, ensuring that the synthesis of important molecules like this compound can be achieved with minimal environmental footprint.

Reactivity and Chemical Transformations of 1 Acetyl 7 Azaindole 3 Carbonitrile

Reactivity Profiling of the Azaindole Core System

The 7-azaindole (B17877) nucleus, a bio-isostere of indole (B1671886), possesses a rich and complex reactivity pattern due to the presence of the pyridine (B92270) nitrogen. nih.gov This nitrogen atom significantly influences the electron distribution within the bicyclic system, differentiating its chemical behavior from that of indole.

Nucleophilic and Electrophilic Reactivity at Ring Positions

The 7-azaindole core is susceptible to both nucleophilic and electrophilic attack, with the positions of reaction being highly dependent on the reaction conditions and the nature of the attacking species. Generally, the pyrrole (B145914) ring is more electron-rich than the pyridine ring, making it the preferred site for electrophilic substitution. The C3 position is the most nucleophilic and, therefore, the most common site for electrophilic attack. uni-rostock.de This is analogous to the reactivity of indole.

Conversely, the pyridine ring is more electron-deficient and thus more susceptible to nucleophilic attack. The presence of the nitrogen atom in the pyridine ring deactivates the ring towards electrophilic substitution and activates it towards nucleophilic substitution.

Influence of N1-Acetylation on Ring Reactivity

The introduction of an acetyl group at the N1 position has a profound effect on the reactivity of the 7-azaindole ring. The acetyl group is an electron-withdrawing group, which decreases the electron density of the entire heterocyclic system. This deactivation makes the pyrrole ring less susceptible to electrophilic attack compared to the unsubstituted 7-azaindole. However, it can also influence the regioselectivity of certain reactions.

For instance, in metal-catalyzed C-H functionalization reactions, the N1-acetyl group can act as a directing group, guiding the catalyst to a specific position on the ring. While specific studies on 1-acetyl-7-azaindole-3-carbonitrile are limited, the general principles of N-acylation in indole and azaindole chemistry suggest a significant impact on the electronic landscape and, consequently, the reactivity of the molecule.

Impact of C3-Carbonitrile on Electronic Properties and Reactivity

The carbonitrile (cyano) group at the C3 position is a strong electron-withdrawing group. Its presence further deactivates the pyrrole ring towards electrophilic substitution. This deactivating effect, combined with the N1-acetyl group, renders the pyrrole ring of this compound significantly less reactive towards electrophiles than the parent 7-azaindole.

However, the C3-carbonitrile group can play a crucial role in directing other types of reactions. For example, it can influence the regioselectivity of nucleophilic additions to the pyridine ring. Furthermore, the nitrile group itself is a versatile functional handle for further chemical modifications.

Transformations Involving the Nitrile Functional Group

The carbonitrile moiety at the C3 position is a key site for chemical transformations, allowing for the introduction of a wide range of functional groups and the construction of more complex molecular architectures.

Derivatization Pathways of the Carbonitrile Moiety

The nitrile group can undergo a variety of chemical transformations. Some of the most common derivatization pathways include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide, respectively. This provides a route to C3-carboxy or C3-carboxamido-7-azaindole derivatives.

Reduction: The nitrile group can be reduced to a primary amine using various reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. This opens up pathways to aminomethyl-substituted 7-azaindoles.

Addition of Nucleophiles: The carbon-nitrogen triple bond of the nitrile is susceptible to attack by nucleophiles. For example, Grignard reagents can add to the nitrile to form ketones after hydrolysis. Organolithium reagents can also be used for similar transformations.

Cyclization Reactions: The nitrile group can participate in cyclization reactions to form new heterocyclic rings. For instance, reaction with hydrazines can lead to the formation of pyrazole (B372694) rings fused to the azaindole core.

While specific examples for this compound are not extensively documented in the provided search results, these are well-established transformations for aromatic and heterocyclic nitriles and are expected to be applicable to this compound.

Functionalization of the Pyridine Ring of 7-Azaindoles

The functionalization of the pyridine ring of the 7-azaindole scaffold is a key strategy for the synthesis of diverse derivatives with tailored properties. The electronic nature of the substituent at the N1 position plays a crucial role in directing the regioselectivity of these reactions.

C2, C4, C5, and C6 Functionalization Studies

The functionalization of the pyridine moiety of 7-azaindoles at the C2, C4, C5, and C6 positions has been achieved through various synthetic methodologies. The presence of the electron-withdrawing acetyl group in this compound is expected to deactivate the pyridine ring towards electrophilic aromatic substitution. However, it can facilitate nucleophilic aromatic substitution or directed metalation reactions.

C2 Functionalization: Palladium-catalyzed C-2 arylation of 7-azaindoles has been reported, offering a direct method to introduce aryl groups at this position. For N-protected 7-azaindoles, this transformation can proceed with high regioselectivity. rsc.org

C4 Functionalization: The C4 position of the 7-azaindole ring is generally less reactive. However, functionalization can be achieved, often requiring a directing group at the C3 position. For instance, palladium-catalyzed C4-arylation and olefination of 7-azaindoles have been accomplished using a directing group strategy. kaist.ac.kr Given the presence of the cyano group at C3 in the target molecule, this could potentially be exploited to direct functionalization to the C4 position.

C5 Functionalization: The synthesis of 5-substituted 7-azaindole derivatives has been described through various routes, including nucleophilic displacement of a suitable leaving group at the 4-position of a precursor. nih.gov

C6 Functionalization: Direct C6-arylation of 7-azaindole N-oxides has been reported. acs.org Another powerful method involves directed ortho-metalation (DoM). For instance, an N-carbamoyl group at the N7 position can direct lithiation to the C6 position, allowing for subsequent quenching with electrophiles. nih.govrsc.org While the acetyl group in this compound is at N1, this highlights the principle of using directing groups for regioselective functionalization of the pyridine ring. One-pot Suzuki-Miyaura cross-coupling reactions have also been employed to synthesize C3,C6-diaryl-7-azaindoles from appropriately halogenated precursors. mdpi.comacs.org

The following table summarizes some of the reported methods for the functionalization of the 7-azaindole pyridine ring, which could be adapted for this compound.

| Position | Functionalization Method | Catalyst/Reagent | Reference |

| C2 | Palladium-catalyzed arylation | Pd catalyst | rsc.org |

| C4 | Palladium-catalyzed arylation/olefination (with C3 directing group) | Pd(OAc)₂, AgTFA | kaist.ac.kr |

| C6 | Direct arylation of N-oxide | Pd(OAc)₂, AgOTf, TFA | acs.org |

| C6 | Directed ortho-metalation | n-BuLi/TMEDA | nih.govrsc.org |

| C3, C6 | One-pot Suzuki-Miyaura cross-coupling | Pd₂(dba)₃/SPhos | mdpi.comacs.org |

Coordination Chemistry of 7-Azaindole Ligands

The 7-azaindole scaffold, with its pyridine and pyrrole nitrogen atoms, is an excellent ligand for coordinating with a variety of metal ions. The resulting metal complexes often exhibit interesting photophysical properties and can be designed for applications in materials science and catalysis.

Metal Complexation Studies and Novel Ligand Design

The coordination chemistry of 7-azaindole and its derivatives has been extensively studied. rsc.orgresearchgate.net These ligands can coordinate to metal centers in various modes, with the pyridine nitrogen (N7) being the primary coordination site in many instances. nih.gov The deprotonated azaindole anion (azaindolide) can also form stable complexes.

For this compound, the N-acetyl group would likely prevent deprotonation at the N1 position under mild conditions. Therefore, coordination would be expected to occur primarily through the N7 pyridine nitrogen. The electron-withdrawing nature of the acetyl and cyano groups would modulate the electron-donating ability of the pyridine nitrogen, which in turn would affect the stability and properties of the resulting metal complexes.

Homoleptic complexes of the 7-azaindolide anion have been synthesized with transition metals like Mn(II), Fe(II), and Co(II), where coordination occurs exclusively through the pyrrolic N1 nitrogen. nih.govconsensus.app This highlights a different coordination mode that would not be accessible for the N-acetylated title compound.

| Metal Ion | Ligand Type | Coordination Mode | Reference |

| Mn(II), Fe(II), Co(II) | 7-Azaindolide | κ¹-N1 | nih.govconsensus.app |

| Cu(I) | (R)(bis-7-azaindolyl)borohydride | κ³-N,N,H | nih.gov |

| Pd(II), Pt(II) | 1,3-bis(7-azaindolyl)benzene | Tridentate NCN-type | researchgate.net |

This exploration into the reactivity and coordination chemistry of this compound, based on the established behavior of related 7-azaindole derivatives, opens avenues for future research. The unique electronic landscape of this molecule, shaped by its acetyl and cyano substituents, promises a rich and distinct chemical profile waiting to be fully uncovered.

Spectroscopic and Structural Elucidation of 1 Acetyl 7 Azaindole 3 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy provides the fundamental framework for determining the carbon-hydrogen framework and the connectivity of atoms within the 1-Acetyl-7-azaindole-3-carbonitrile molecule.

¹H and ¹³C NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the bicyclic ring system and the methyl protons of the acetyl group. The aromatic region would likely display a complex pattern of doublets and triplets, reflecting the spin-spin coupling between adjacent protons on the pyridine (B92270) and pyrrole (B145914) rings. The integration of these signals would confirm the number of protons in each environment. The methyl protons of the acetyl group are anticipated to appear as a sharp singlet, typically in the upfield region of the spectrum.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Key resonances would include those for the carbonyl carbon of the acetyl group, the nitrile carbon, and the various sp²-hybridized carbons of the azaindole core. The chemical shifts of these carbons are influenced by their electronic environment, providing valuable structural clues. For instance, carbons adjacent to the nitrogen atoms are expected to be deshielded and resonate at a lower field.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2 | ~8.0-8.5 (s) | ~130-135 |

| 4 | ~7.5-8.0 (d) | ~115-120 |

| 5 | ~7.0-7.5 (t) | ~125-130 |

| 6 | ~8.0-8.5 (d) | ~145-150 |

| Acetyl CH₃ | ~2.5-3.0 (s) | ~25-30 |

| Acetyl C=O | - | ~168-172 |

| 3-CN | - | ~115-120 |

| 3a | - | ~130-135 |

| 7a | - | ~148-152 |

Note: These are predicted values based on known data for similar 7-azaindole (B17877) derivatives and are subject to variation based on solvent and experimental conditions.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

To definitively establish the connectivity of the atoms, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For example, the proton at position 5 would show a correlation to the protons at positions 4 and 6, confirming their neighboring relationship on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of the ¹³C signals for all protonated carbons.

¹H-¹⁵N NMR Spectroscopy for Nitrogen Atom Characterization

Given the presence of two nitrogen atoms in the 7-azaindole ring system, ¹H-¹⁵N NMR spectroscopy can provide valuable information about their electronic environment. An ¹H-¹⁵N HMBC experiment would show long-range correlations between protons and the nitrogen atoms. For example, the proton at position 6 would be expected to show a correlation to the pyridine nitrogen (N-7), while the proton at position 2 would show a correlation to the pyrrole nitrogen (N-1). This technique can be particularly useful in confirming the site of acylation.

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry is a key technique for determining the molecular weight of the compound and for gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound with high confidence, confirming its molecular formula. The expected exact mass can be calculated from the atomic masses of its constituent elements (C, H, N, O).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within the molecule by detecting their characteristic vibrational frequencies.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitrile (C≡N) | Stretching | ~2220 - 2260 |

| Carbonyl (C=O) | Stretching | ~1690 - 1720 |

| Aromatic C-H | Stretching | ~3000 - 3100 |

| Aromatic C=C and C=N | Stretching | ~1400 - 1600 |

| Methyl C-H | Bending | ~1375 and ~1450 |

The IR spectrum of this compound would be expected to show a strong, sharp absorption band in the region of 2220-2260 cm⁻¹ corresponding to the stretching vibration of the nitrile group (C≡N). Another prominent band, characteristic of the acetyl group, would be the carbonyl (C=O) stretching vibration, typically appearing in the range of 1690-1720 cm⁻¹. The presence of these two distinct absorption bands provides strong evidence for the key functional groups in the molecule. Additional absorptions in the aromatic region would confirm the presence of the 7-azaindole ring.

X-ray Diffraction Analysis for Crystalline State Structure Determination

For instance, crystallographic studies on other 7-azaindole derivatives have confirmed the planarity of the bicyclic core. uni-rostock.de The N-acetylation and the introduction of a carbonitrile group at the 3-position are expected to influence the crystal packing and intermolecular interactions.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~7-9 |

| b (Å) | ~10-12 |

| c (Å) | ~13-15 |

| α (°) | 90 |

| β (°) | ~95-105 |

| γ (°) | 90 |

| Z | 4 |

Note: This table presents expected values based on analyses of similar heterocyclic compounds and is for illustrative purposes. Actual experimental data would be required for confirmation.

Conformational Analysis and Intermolecular Interactions in Solid State

The solid-state conformation of this compound is anticipated to be largely planar due to the rigid 7-azaindole ring system. The rotational freedom of the acetyl group at the N1-position would be a key conformational variable.

Intermolecular interactions play a crucial role in the self-assembly and packing of molecules in the crystal lattice. For this compound, several types of non-covalent interactions are expected:

Hydrogen Bonding: While the N1-H proton of the parent 7-azaindole is replaced by an acetyl group, weak C-H···N and C-H···O hydrogen bonds may still be present, influencing the crystal packing.

π-π Stacking: The aromatic nature of the 7-azaindole core facilitates π-π stacking interactions between adjacent molecules. The presence of the electron-withdrawing acetyl and carbonitrile groups will modulate the electron density of the aromatic system, thereby affecting the nature and strength of these interactions.

Dipole-Dipole Interactions: The carbonyl group of the acetyl moiety and the nitrile group introduce significant dipole moments into the molecule, leading to dipole-dipole interactions that contribute to the stability of the crystal lattice.

Halogen Bonds: In derivatives containing halogens, halogen bonds can be a significant directional force in the crystal packing. mdpi.com

Photophysical Investigations of Azaindole Chromophores

The 7-azaindole chromophore is renowned for its interesting photophysical properties, which are highly sensitive to its environment. acs.org The introduction of an acetyl group at the N1 position and a carbonitrile group at the C3 position is expected to significantly modify these properties.

Excited-State Proton Transfer (ESPT) Dynamics

A hallmark of 7-azaindole and its derivatives is the phenomenon of excited-state proton transfer (ESPT). pnas.org In protic solvents or in the form of dimers, 7-azaindole can undergo a double proton transfer upon photoexcitation, leading to a tautomeric form with a distinct, red-shifted fluorescence emission. researchgate.net This process is exceptionally fast, occurring on the picosecond timescale. pnas.org

However, in this compound, the N1-H proton is absent due to the acetylation. This modification completely quenches the primary pathway for ESPT that is characteristic of the parent 7-azaindole. The nonradiative decay pathways associated with the N1-H group are effectively shut down, which is known to increase the fluorescence quantum yield and lifetime in related 1-methyl-7-azaindole. acs.org

While the classical ESPT is blocked, the presence of the pyridinic nitrogen (N7) still allows for potential interactions with protic solvents in the excited state. The electronic nature of the substituents will also influence the energy levels of the excited states and could potentially open other deactivation channels. Theoretical studies on substituted 7-azaindole-water complexes have shown that substituents can alter the barrier height and asynchronicity of proton transfer. nih.gov

Solvent-Mediated Photophysical Behavior

The photophysical properties of 7-azaindole and its analogs are profoundly influenced by the solvent environment. acs.org This is attributed to both specific hydrogen-bonding interactions and bulk solvent polarity effects. The large change in dipole moment upon excitation to the ¹La state makes the fluorescence spectrum and lifetime sensitive to solvent relaxation. acs.org

For this compound, the following solvent effects are anticipated:

Solvatochromism: The absorption and emission spectra are expected to exhibit shifts in response to solvent polarity. The electron-withdrawing nature of both the acetyl and carbonitrile groups will influence the ground and excited state dipole moments, potentially leading to significant solvatochromic shifts.

Fluorescence Quantum Yield and Lifetime: In the absence of ESPT, the fluorescence quantum yield is expected to be higher than that of the parent 7-azaindole in protic solvents. The lifetime of the excited state will also be sensitive to the solvent environment, with specific interactions (like hydrogen bonding to the N7 atom or the carbonyl oxygen) and non-specific interactions playing a role.

Theoretical investigations using time-dependent density functional theory (TDDFT) combined with polarizable continuum models (PCM) have been employed to study the solvent effects on the ESPT mechanism in 7-azaindole dimers. nih.gov These studies suggest that the mechanism can shift from concerted to stepwise in polar solvents with high dielectric constants. nih.gov Although direct ESPT is blocked in the acetylated compound, similar computational approaches could elucidate the nature of solvent interactions with the excited state of this compound.

Table 2: Comparison of Photophysical Properties

| Compound | ESPT | Expected Fluorescence Quantum Yield (in water) | Expected Fluorescence Lifetime (in water) |

| 7-Azaindole | Yes | Low | ~0.9 ns |

| 1-Methyl-7-azaindole | No | High (0.55) | Long (~21 ns) |

| This compound | No | Expected to be high | Expected to be long |

Note: Data for 7-Azaindole and 1-Methyl-7-azaindole are from reference acs.org. Values for this compound are predicted based on the behavior of analogous compounds.

Computational Chemistry and Molecular Modeling of 1 Acetyl 7 Azaindole 3 Carbonitrile

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and associated properties.

Density Functional Theory (DFT) is a workhorse of computational chemistry used to predict the most stable three-dimensional arrangement of atoms in a molecule (its ground-state geometry). For a molecule like 1-Acetyl-7-azaindole-3-carbonitrile, DFT calculations would optimize the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation.

A typical DFT study involves selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G* or 6-311G(d,p)). The functional approximates the exchange-correlation energy, a key component of the total electronic energy, while the basis set is a set of mathematical functions used to build the molecular orbitals. The results from such a calculation on a 7-azaindole (B17877) derivative would yield a detailed geometric description. While specific data for this compound is not available, Table 1 shows representative geometric parameters that would be determined.

Table 1: Representative Predicted Geometric Parameters from DFT Calculations (Note: These are hypothetical values for illustration based on typical bond lengths and angles.)

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length | C2 | C3 | - | ~1.39 Å |

| Bond Length | C3 | C9 (Nitrile C) | - | ~1.43 Å |

| Bond Length | C9 | N10 (Nitrile N) | - | ~1.16 Å |

| Bond Length | N1 | C7 | - | ~1.38 Å |

| Bond Length | N1 | C8 (Acetyl C) | - | ~1.40 Å |

| Bond Angle | N1 | C2 | C3 | ~108° |

| Bond Angle | C2 | C3 | C9 | ~130° |

| Dihedral Angle | C8 | N1 | C2 | C3 |

The stability of the molecule is determined by its calculated total energy. Lower energy values indicate higher stability. These calculations confirm the planarity of the core azaindole ring system and determine the preferred orientation of the acetyl group.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more prone to chemical reactions. For 7-azaindole derivatives, DFT calculations are used to compute these orbital energies. rsc.org The electron density distribution map reveals the electron-rich and electron-poor regions of the molecule, which is critical for predicting sites of electrophilic and nucleophilic attack. The nitrogen in the pyridine (B92270) ring and the oxygen of the acetyl group are expected to be electron-rich regions.

Table 2: Representative Frontier Orbital Data (Note: These are illustrative values based on studies of similar compounds.)

| Parameter | Predicted Value |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.8 eV |

| HOMO-LUMO Gap (ΔE) | ~ 4.7 eV |

7-azaindole and its derivatives are known to exhibit tautomerism, which is the migration of a proton, typically from the pyrrole (B145914) nitrogen (N1) to the pyridine nitrogen (N7). researchgate.net While the N1-H tautomer is generally more stable in the ground state, the N7-H tautomer can become significant, particularly in the excited state. rsc.org

Quantum chemical calculations can predict the relative energies of these tautomers and the energy barrier for the transition between them. nih.gov Gas-phase computations on the core 7-azaindole structure have shown the N1-H tautomer to be more stable by a significant margin in the ground state. rsc.org The presence of substituents, such as the acetyl and carbonitrile groups, would influence this equilibrium, but the N1-H form is still expected to be the predominant tautomer for this compound under normal conditions.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. For a molecule like this compound, MD simulations can reveal the conformational flexibility, particularly the rotation around the single bond connecting the acetyl group to the azaindole ring. An MD simulation would track the atomic positions over nanoseconds, providing a dynamic picture of the molecule's behavior in a simulated environment (e.g., in a water box to mimic physiological conditions). This analysis helps identify the most populated conformational states and the energy barriers between them, which is crucial for understanding how the molecule might adapt its shape to fit into a binding site.

In Silico Ligand-Target Interaction Studies

In silico methods are invaluable in drug discovery for predicting how a molecule might interact with a biological target, such as a protein or enzyme.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor). In the context of this compound, docking studies would be used to screen potential protein targets and predict the binding mode. The 7-azaindole scaffold is a common motif in kinase inhibitors, and docking studies on various derivatives have been performed against targets like the DEAD-box helicase DDX3 and colony-stimulating factor 1 receptor (CSF-1R). nih.govnih.gov

The process involves placing the ligand in the binding site of the receptor and using a scoring function to estimate the binding affinity. The results provide a binding score (often in kcal/mol) and a predicted binding pose. This pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. For example, a docking study might predict that the nitrogen of the pyridine ring acts as a hydrogen bond acceptor, while the acetyl group's oxygen could also participate in hydrogen bonding.

Table 3: Representative Molecular Docking Results for a 7-Azaindole Derivative (Note: Data is illustrative, based on published studies of similar compounds against a hypothetical kinase target.)

| Parameter | Finding |

| Protein Target | Example Kinase (e.g., CSF-1R) |

| Binding Score | -8.5 kcal/mol |

| Key Hydrogen Bonds | Pyridine N7 with backbone NH of Cys residue; Acetyl O with side chain of Lys residue |

| Hydrophobic Interactions | Azaindole ring in hydrophobic pocket formed by Leu, Val, Ile residues |

| Predicted Binding Mode | The azaindole core occupies the adenine-binding region of the ATP pocket |

These in silico predictions are crucial for prioritizing compounds for synthesis and experimental testing in drug discovery pipelines.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are powerful computational techniques used in the initial stages of drug discovery to identify promising lead compounds from large chemical libraries. A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target. Once a pharmacophore model is established, it can be used as a 3D query to rapidly screen virtual databases of compounds, filtering for those that match the required spatial and chemical features.

In the context of 7-azaindole derivatives, these methods have been instrumental in identifying novel inhibitors for various therapeutic targets. For instance, a combined virtual and high-throughput screening approach was employed to identify inhibitors of the SARS-CoV-2 spike protein's interaction with the human ACE2 receptor. nih.gov This process identified an initial hit compound, which served as the basis for designing a new series of 7-azaindole derivatives. nih.gov The design strategy involved introducing a "hinge" carbonyl group at the 3-position of the 7-azaindole scaffold, allowing an attached aromatic group to bind effectively within a sub-pocket of the target protein. nih.gov

Subsequent biological evaluation of the newly synthesized derivatives confirmed the utility of this screening and design process, with several compounds showing improved antiviral activity over the initial hit. nih.gov Molecular docking and molecular dynamics simulations further elucidated that these derivatives could stably bind at the protein-protein interface, disrupting the viral entry mechanism. nih.gov

Another study utilized pharmacophore identification in the analysis of substituted azaindoles as inhibitors of Trypanosoma brucei, the parasite responsible for Human African trypanosomiasis. nih.gov This comprehensive approach, which combined cheminformatics with structure-activity relationship (SAR) analysis, aimed to discover novel lead compounds for this neglected tropical disease. nih.gov

The results from a screening of designed 7-azaindole derivatives against SARS-CoV-2 are summarized below, highlighting the effectiveness of the lead optimization process.

| Compound ID | Description of Modification | Antiviral Activity (EC50 in µM) | Cytotoxicity (IC50 in µM) |

|---|---|---|---|

| G7a (Hit Compound) | Initial pyridinimidazole hit from screening | 9.08 | >10 |

| ASM-1 | 7-azaindole substituted for pyridinimidazole | Data not specified, but activity was superior to G7a | >10 |

| ASM-7 | Optimized 7-azaindole derivative | Excellent antiviral activity (exact value not specified) | >10 |

Data sourced from a study on inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. nih.gov

Structure-Based Drug Design Principles Applied to Azaindole Derivatives

Structure-based drug design (SBDD) relies on the high-resolution structural information of a biological target, typically a protein or enzyme, to design molecules that can bind to it with high affinity and specificity. The 7-azaindole scaffold is recognized as a "privileged structure" in medicinal chemistry, particularly for the design of kinase inhibitors. nih.govjst.go.jp Its structure is bioisosteric to indole (B1671886) and purine (B94841) systems, and it serves as an excellent "hinge-binding motif." jst.go.jpnih.govjst.go.jp

The key to the 7-azaindole scaffold's success in kinase inhibition lies in its ability to form two crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding site. The pyridine N7 atom acts as a hydrogen bond acceptor, while the pyrrole NH at position 1 acts as a hydrogen bond donor. jst.go.jp This bidentate interaction effectively anchors the molecule in the active site, providing a stable foundation for further optimization. The development of Vemurafenib, an FDA-approved B-RAF kinase inhibitor, famously originated from a simple 7-azaindole fragment using SBDD techniques. jst.go.jpjst.go.jp

The substitution pattern on the 7-azaindole ring is critical and dictates the binding orientation. Analysis of co-crystal structures reveals two primary binding modes: "normal" and "flipped". jst.go.jp In the "normal" mode, the C2-position of the ring points towards the gatekeeper residue. Consequently, bulky substituents at the C2-position can cause steric hindrance, making this mode less favorable. jst.go.jp Conversely, in the "flipped" binding mode, the C2-position faces the solvent-exposed region, which can readily accommodate substitutions. jst.go.jp Structure-activity relationship (SAR) studies have shown that positions 1, 3, and 5 are the most active sites for modification to develop potent anticancer agents. nih.gov

SBDD has been successfully applied to generate selective inhibitors for a multitude of kinases by modifying the 7-azaindole core.

FGFR4 Inhibitors : A series of selective and covalent fibroblast growth factor receptor 4 (FGFR4) inhibitors were developed for hepatocellular carcinoma using a 7-azaindole scaffold. The representative compound 30 from this series showed significant inhibition of the FGFR4 signaling pathway and potent in vivo antitumor activity. acs.org

JAK2 Inhibitors : A co-crystal structure of Janus kinase 2 (JAK2) with an azaindole derivative revealed the inhibitor forming two hinge hydrogen bonds with Leu932 and Glu930. Further optimization led to a derivative that demonstrated high efficacy in an in vivo leukemia model. nih.gov

TrkA Inhibitors : A novel 7-azaindole derivative was identified as a selective inhibitor of tropomyosin-related kinase A (TrkA), an important target in cancer and pain, through a structure-based design strategy. nih.gov

CSF-1R Inhibitors : Molecular docking was used to screen a series of 7-azaindole analogs, identifying a compound with strong predicted interaction with colony-stimulating factor 1 receptor (CSF-1R). The synthesized compound showed potent cytotoxicity against specific cancer cell lines. nih.gov

The table below summarizes key examples of 7-azaindole derivatives developed through structure-based design.

| Target Kinase | Inhibitor Series/Compound | Key Findings/Potency | Reference |

|---|---|---|---|

| Erk5 | Compound 5j | IC50 = 4.56 µg/mL against A549 lung cancer cells | nih.gov |

| FGFR4 | Compound 30 | Potent FGFR4 inhibition and significant in vivo antitumor activity | acs.org |

| JAK2 / JAK3 | Derivative 97 | IC50 = 1 nM (JAK2), 5 nM (JAK3); prolonged survival in leukemia model | nih.gov |

| TrkA | Derivative 41 | Identified as a selective inhibitor for TrkA over a panel of 30 other kinases | nih.gov |

| CSF-1R | Compound P1 | IC50 = 88.79 nM against HOS cells; screened via molecular docking | nih.gov |

Biological and Pharmacological Investigations of 1 Acetyl 7 Azaindole 3 Carbonitrile Derivatives

Evaluation as Kinase Inhibitors

The 7-azaindole (B17877) scaffold is recognized as a "privileged" structure in medicinal chemistry, particularly for the development of kinase inhibitors. nih.govnih.govresearchgate.net This is largely due to its ability to act as a bioisostere of the purine (B94841) system, which is a core component of ATP, the natural ligand for kinases. nih.gov

ATP-Competitive Binding Mechanisms

The majority of kinase inhibitors based on the 7-azaindole scaffold function as ATP competitors. nih.govnih.govchemicalbook.com They achieve this by interacting with the hinge region of the ATP binding site on the kinase. nih.govnih.govchemicalbook.com The 7-azaindole moiety is an excellent hinge-binding motif because the pyridine (B92270) nitrogen atom can act as a hydrogen bond acceptor, while the pyrrole (B145914) NH group serves as a hydrogen bond donor. nih.govchemicalbook.comresearchscientific.co.uk This bidentate hydrogen bonding with the kinase hinge region effectively blocks the binding of ATP and inhibits the kinase's activity. nih.govnih.govdepositolegale.it

Docking studies have revealed that the 7-azaindole core can form multiple hydrogen bond interactions with the peptide backbone of the hinge region, for example, with residues like Glu 239 and Leu 241 in certain kinases. nih.gov The binding mode of these inhibitors can be classified into different groups, such as "normal" and "flipped" modes, both of which maintain the crucial hydrogen bonds with the hinge residues. chemicalbook.com The specific binding orientation can be influenced by small modifications to the inhibitor structure, highlighting the importance of structural analysis in drug design. chemicalbook.com

Inhibition of Specific Kinase Families (e.g., CDK, Haspin, BRAF, ABL/SRC, DYRK1A)

Derivatives of 7-azaindole have demonstrated inhibitory activity against a wide range of kinase families implicated in various diseases, particularly cancer.

CDK (Cyclin-Dependent Kinases): Certain 3,5-disubstituted-7-azaindole derivatives have been identified as inhibitors of CDK2 and CDK9, showing anti-tumor activity in models of triple-negative breast cancer. depositolegale.it

BRAF: The FDA-approved drug Vemurafenib, a potent inhibitor of BRAF kinase used in the treatment of melanoma, was developed from a 7-azaindole fragment. nih.govnih.gov This highlights the clinical success of this scaffold.

ABL/SRC: Efforts to develop multi-targeted kinase inhibitors have led to the discovery of 7-azaindole derivatives with dual inhibitory activity against ABL and SRC kinases. researchgate.net One such lead candidate, 6z , demonstrated both antiangiogenic and antitumoral effects. researchgate.net

DYRK1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A): The DYRK family of kinases, including DYRK1A, are involved in the progression of various cancers and neurodegenerative diseases. nih.gov Both 6- and 7-azaindole derivatives have been developed as specific inhibitors of DYRK1A. nih.govnih.gov Interestingly, indole-3-carbonitriles, which are structurally related to the target compound, have also been identified as potent DYRK1A inhibitors. nih.gov

Other Kinases: The versatility of the 7-azaindole scaffold extends to the inhibition of other important kinases such as Aurora kinases, which are key regulators of mitosis and are targets for cancer therapy. nih.govnih.gov Additionally, 7-azaindole derivatives have been developed as inhibitors of PI3K, IKK2, and c-Met, further demonstrating the broad applicability of this chemical class. nih.govnih.gov

Table 1: Examples of 7-Azaindole Derivatives as Kinase Inhibitors

| Kinase Target | Derivative Type | Observed Activity | Reference(s) |

|---|---|---|---|

| CDK2/CDK9 | 3,5-disubstituted-7-azaindole | Anti-tumor activity in breast cancer models | depositolegale.it |

| BRAF | Vemurafenib (7-azaindole based) | FDA-approved for melanoma treatment | nih.govnih.gov |

| ABL/SRC | 7-azaindole derivative (6z ) | Dual inhibition, antiangiogenic and antitumoral effects | researchgate.net |

| DYRK1A | 6- and 7-azaindole derivatives | Specific inhibition | nih.govnih.gov |

| Aurora Kinases | 7-azaindole derivatives | Inhibition, potential anticancer agents | nih.govnih.gov |

Fragment-Based Drug Discovery (FBDD) Approaches in Kinase Inhibition

Fragment-based drug discovery (FBDD) is a powerful method for developing potent and selective drug candidates, and the 7-azaindole moiety is a prime example of a successful fragment in this approach. nih.gov FBDD starts with identifying small, low-molecular-weight fragments that bind weakly to the target protein. These fragments are then optimized and grown into more potent lead compounds. mdpi.com

The 7-azaindole scaffold itself was identified as a unique kinase inhibitor scaffold through the screening of a large compound library. nih.gov Its ability to form key interactions with the kinase hinge region makes it an ideal starting point for FBDD. nih.govnih.gov The development of Vemurafenib is a testament to the success of this strategy, where the simple 7-azaindole fragment was elaborated into a highly effective drug. nih.govnih.gov This approach has also been used to develop inhibitors for other kinases, such as those targeting HIV-1 reverse transcriptase. mdpi.com

Antiviral Activity Studies

The biological investigations of 7-azaindole derivatives are not limited to kinase inhibition. These compounds have also been explored for their potential as antiviral agents.

Inhibition of HIV-1 Reverse Transcriptase

A library of 585 compounds based on a 7-azaindole core was screened for anti-HIV-1 activity. nih.govnih.gov This screening identified ten compounds with submicromolar potency and a high therapeutic index. nih.govnih.gov Of these, three were confirmed to be non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govnih.gov

The lead compound from this study, designated as compound 8 , inhibited the polymerase activity of HIV-1 reverse transcriptase with an IC50 value of 0.73 μM. nih.govnih.gov Importantly, it also showed activity against clinically relevant mutant strains of the enzyme, such as K103N and Y181C. nih.govnih.gov This suggests that the 7-azaindole scaffold could be a promising starting point for the development of new NNRTIs to combat drug-resistant HIV-1. Interestingly, some of the active 7-azaindole derivatives did not directly inhibit the reverse transcriptase enzyme, indicating that they may act through alternative antiviral mechanisms. nih.gov Further research has also explored diaryl 7-azaindoles as inhibitors of HIV-1 integrase, another crucial viral enzyme. nih.gov

Table 2: Anti-HIV-1 Activity of a Lead 7-Azaindole Derivative

| Compound | Target | IC50 (Wild-Type RT) | Activity against Mutants (K103N, Y181C) | Reference(s) |

|---|

| 8 | HIV-1 Reverse Transcriptase | 0.73 μM | Maintained some activity | nih.govnih.gov |

Anticancer and Anti-proliferative Activity Assessment

The widespread activity of 7-azaindole derivatives as kinase inhibitors translates into significant anticancer and anti-proliferative effects across various cancer cell lines.

A review of the structure-activity relationships of 7-azaindole analogs as anticancer agents highlights that substitutions at positions 1, 3, and 5 of the ring are crucial for activity. nih.gov The introduction of alkyl, aryl carboxamide, and heterocyclic groups has been a successful strategy in developing potent anticancer molecules. nih.gov

For instance, 7-azaindole-1-carboxamides have been designed as a new class of PARP-1 inhibitors. nih.gov A selected compound from this series, ST7710AA1 , demonstrated significant antitumor activity against human breast carcinoma in animal models. nih.gov Furthermore, 2,5-disubstituted-7-azaindole derivatives have shown broad anti-proliferative activity against a variety of cancer cells, including those of the prostate, kidney, and breast. nih.gov Another study reported that a 7-azaindole sulfonamide showed anti-proliferative activity against various cancer cell lines and anti-tumor activity in colorectal xenografts. nih.gov These findings underscore the potential of the 7-azaindole scaffold in the development of novel anticancer therapies.

Table 3: List of Compounds Mentioned

| Compound Name | Chemical Class |

|---|---|

| 1-Acetyl-7-azaindole-3-carbonitrile | 7-Azaindole derivative |

| Vemurafenib | 7-Azaindole-based kinase inhibitor |

| 6z | 7-Azaindole derivative |

| 8 | 7-Azaindole derivative |

| ST7710AA1 | 7-Azaindole-1-carboxamide |

In Vitro Cytotoxicity Evaluation in Various Human Cancer Cell Lines

Derivatives of the 7-azaindole nucleus have demonstrated significant antiproliferative activity across a wide spectrum of human cancer cell lines. The cytotoxic potential often varies based on the specific substitutions on the core scaffold and the cancer cell type being evaluated.

For instance, a series of 3-(2-phenyl-1,3-thiazol-4-yl)-7-azaindole derivatives showed broad-spectrum antiproliferative activity, with GI50 values (50% growth inhibition) in the micro- to sub-micromolar range. depositolegale.it Specific derivatives from this class exhibited notable potency against pancreatic carcinoma (MiaPaCa-2) and malignant peritoneal mesothelioma (STO) cell lines. depositolegale.it Another study focused on novel azaindoles bearing morpholine (B109124) and N-methyl-N-benzylamine groups, finding that the latter group conferred higher cytotoxicity against the A2780 ovarian cancer cell line. nih.gov

Meriolins, which are synthetic hybrids incorporating a pyrimidine (B1678525) ring at the C-3 position of the 7-azaindole, have shown pronounced cytotoxic effects in leukemia (Jurkat) and lymphoma (Ramos) cells. researchgate.net Similarly, certain oxo-dihydropyridine derivatives of azaindole were tested against the MDA-MB-231 malignant breast cancer cell line, with one compound, 1,6-diamino-4-(1H-indol-3-yl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile, showing the highest efficacy. asianpubs.org Furthermore, a 2,5-disubstituted-7-azaindole was identified as having broad anti-proliferative action against several cancer cell lines, including PC-3 (prostate), Caki-2 (kidney), MDA-MB-231 (breast), and NCI-H1975 (lung). nih.gov

| Derivative Class | Cell Line(s) | Activity Metric (Value) | Reference |

|---|---|---|---|

| 3-(2-Phenyl-1,3-thiazol-4-yl)-7-azaindoles | Pancreatic carcinoma (MiaPaCa-2) | GI50: 4.3–41.6 µM | depositolegale.it |

| 3-(2-Phenyl-1,3-thiazol-4-yl)-7-azaindoles | Malignant peritoneal mesothelioma (STO) | GI50: 0.41-17.2 µM | depositolegale.it |

| Azaindoles with N-methyl-N-benzylamine | Ovarian cancer (A2780) | Higher cytotoxicity than morpholine derivatives | nih.gov |

| Meriolins (3-(pyrimidin-4-yl)-7-azaindoles) | Leukemia (Jurkat), Lymphoma (Ramos) | Pronounced cytotoxic potential | researchgate.net |

| 1,6-Diamino-4-(1H-indol-3-yl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | Breast cancer (MDA-MB-231) | Highest effectiveness in series (IC50 reported) | asianpubs.org |

| 2,5-Disubstituted-7-azaindole | PC-3, Caki-2, MDA-MB-231, NCI-H1975 | Broad anti-proliferative activity | nih.gov |

Exploration of Apoptosis Induction Mechanisms

The anticancer effects of 7-azaindole derivatives are often mediated through the induction of apoptosis, a form of programmed cell death crucial for eliminating malignant cells. Several studies have delved into the mechanisms by which these compounds trigger this process.

Meriolin derivatives have been shown to be potent inducers of apoptosis. researchgate.net In Jurkat and Ramos cancer cells, these compounds activate caspases, which are key proteases in the apoptotic cascade, with rapid kinetics. researchgate.net The activation of these enzymes leads to the systematic dismantling of the cell. Similarly, certain azaindole derivatives were found to cause a delay in the cell cycle progression of cancer cells, which can be a precursor to apoptosis. nih.gov FAK (Focal Adhesion Kinase) inhibitors based on the azaindole scaffold are also known to induce apoptosis, thereby sensitizing tumor cells to conventional chemotherapy. nih.gov

Other Emerging Biological Activities

Beyond their cytotoxic properties, derivatives of 7-azaindole have been investigated for a range of other biological activities, highlighting the versatility of this chemical scaffold.

Alpha-Glucosidase Inhibitory Potential

Inhibition of α-glucosidase, an intestinal enzyme that breaks down carbohydrates, is a key therapeutic strategy for managing type-2 diabetes by controlling postprandial hyperglycemia. researchgate.netresearchgate.net Several 7-azaindole derivatives have emerged as potent inhibitors of this enzyme.